2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-5-4-6-13(9-12)20-16(24)10-22-14-7-2-3-8-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNAMLPXINWAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- The triazoloquinoxaline scaffold is recognized for its anticancer activity. Research indicates that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of the triazoloquinoxaline have shown significant cytotoxicity against melanoma cells (A375), with some compounds reducing cell viability by over 90% at specific concentrations .
-
Kinase Inhibition
- The compound exhibits potential as a kinase inhibitor. Kinases are critical in regulating cellular functions and are often implicated in cancer and inflammatory diseases. Studies suggest that modifications to the triazoloquinoxaline structure can enhance selectivity and potency against specific kinases, making it a promising candidate for drug development targeting these pathways.
- Antiviral and Antimicrobial Activities
Case Study 1: Anticancer Efficacy
A study evaluated a series of triazoloquinoxaline derivatives for their anticancer activity. The compound 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide was included in a screening panel against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in A375 melanoma cells where IC50 values were determined to be significantly lower than those of standard chemotherapy agents .
Case Study 2: Kinase Inhibition
In another investigation focusing on kinase inhibitors, this compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. The results showed promising inhibitory activity against several kinases associated with tumor growth and proliferation, suggesting that further development could lead to effective cancer therapeutics .
Comparative Data Table
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Triazoloquinoxaline derivative | Anticancer, Kinase Inhibition |
| 1-(4-methoxyphenyl)-2-(1H-[1,2,4]triazol-3-yl)ethanone | Triazole derivative | Anticancer |
| 2-amino-N-[2-(4-methoxyphenyl)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]acetamide | Quinoxaline derivative | Antimicrobial |
| 3-(5-bromo-[1,2,4]triazolo[4,3-a]quinoxalin-6-yl)aniline | Quinoxaline derivative | Antiviral |
Mechanism of Action
The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Core Structure Variations
The triazoloquinoxaline core distinguishes this compound from structurally related derivatives:
- Indazoloquinoxaline Derivatives: Compounds in feature an indazolo[2,3-a]quinoxaline core, replacing one nitrogen in the triazolo ring with a carbon.
- [1,2,3]Triazolo[1,5-a]Quinoxaline Derivatives: describes compounds with a [1,2,3]triazolo ring fused at the [1,5-a] position. The shifted fusion position and heteroatom arrangement modify electronic properties, possibly affecting redox behavior or solubility .
Substituent Effects on the Acetamide Side Chain
The m-tolyl group in the target compound is compared to substituents in analogs:
Substituent Effects on the Triazolo Ring
- Unsubstituted Triazolo (Target Compound) : The absence of alkyl groups minimizes steric hindrance, possibly favoring interactions with flat binding pockets (e.g., kinase ATP sites).
Physicochemical and Pharmacokinetic Predictions
*Estimated based on structural analogs; †Predicted using ChemDraw; ‡Cl substituent increases logP.
Biological Activity
The compound 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 376.42 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. The compound under discussion has shown promising results in various cancer cell lines:
- In Vitro Studies :
| Compound | Cell Line | EC (nM) |
|---|---|---|
| 16a | A375 | 3158 |
| 16b | A375 | 3527 |
| 17a | A375 | 365 |
The mechanism by which these compounds exert their anticancer effects includes:
- DNA Intercalation : Many derivatives act as DNA intercalators, disrupting DNA replication and transcription.
- Apoptosis Induction : The compounds have been shown to upregulate pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .
Case Studies
- Study on HepG2 Cells : A series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and tested against HepG2 cells. The results indicated that certain compounds significantly inhibited cell growth at concentrations as low as 10 µM.
- Structure-Activity Relationship (SAR) : Research focused on how substituents affect biological activity revealed that hydrophobic nature and electronic properties of substituents play critical roles in enhancing anticancer efficacy .
Additional Biological Activities
Beyond anticancer properties, the [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown:
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via a Ugi four-component reaction (Ugi-4-CR) followed by a copper-catalyzed tandem cyclization with sodium azide. Key steps include:
- Ugi-4-CR assembly : Combines 2-haloaryl propynamide intermediates with amines, isocyanides, and carboxylic acids to form linear precursors .
- Cyclization : Copper catalysts (e.g., CuI) promote azide-alkyne cycloaddition and intramolecular C–N bond formation, yielding the triazoloquinoxaline core. Optimize yields by:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomers, with typical yields of 45–65% .
Basic: How is structural characterization performed, and what analytical techniques are critical?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., triazole ring substitution patterns) and detects impurities. Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C20H17N5O2 requires m/z 360.1459) .
- X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., triazole vs. quinoxaline ring fusion) but requires high-purity crystals .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Answer:
SAR studies focus on:
- Triazole substitution : Electron-withdrawing groups (e.g., Cl, Br) at the triazole 4-position enhance anticancer activity by increasing electrophilicity and target binding .
- Acetamide side chain : Bulky substituents (e.g., tert-butyl) improve metabolic stability but may reduce solubility. The m-tolyl group balances lipophilicity and π-π stacking interactions .
- Quinoxaline modifications : Methoxy or methyl groups at C8 reduce toxicity while maintaining potency against kinase targets .
Methodology :
Advanced: What contradictions exist in reported biological data, and how can they be resolved?
Answer:
Contradictions :
- Anticancer activity : Derivatives with identical cores show variable IC50 values (e.g., 0.5–10 µM in leukemia models), possibly due to assay conditions (e.g., serum concentration) .
- Kinase selectivity : Some studies report BRD4 inhibition (Kd = 50 nM), while others note off-target binding to Aurora kinases .
Resolution strategies :
Advanced: What experimental design considerations are critical for in vivo pharmacokinetic studies?
Answer:
- Dosing formulation : Use PEG-400/saline (60:40) to enhance solubility of this lipophilic compound (logP ≈ 3.2) .
- Metabolic stability : Monitor cytochrome P450 (CYP3A4) metabolism via LC-MS/MS. Introduce deuterium at labile sites (e.g., acetamide methyl) to prolong half-life .
- Tissue distribution : Radiolabel the compound with 14C (synthesized via 14C-acetic anhydride coupling) to track accumulation in target organs .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with 10% ethanol/water to solubilize the compound, then rinse with soap .
Advanced: How can computational methods predict off-target effects or toxicity?
Answer:
- Docking simulations : Use Schrödinger Suite to screen against the human kinome (e.g., PAINS filters remove pan-assay interferers) .
- Toxicity prediction : SwissADME estimates hERG inhibition (risk if Topological Polar Surface Area < 75 Ų) and Ames test mutagenicity .
- MD simulations : Analyze binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding >95% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
